

Potential Research Areas for 3,5-Diethyl-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diethyl-4-hydroxybenzaldehyde

Cat. No.: B1304944

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

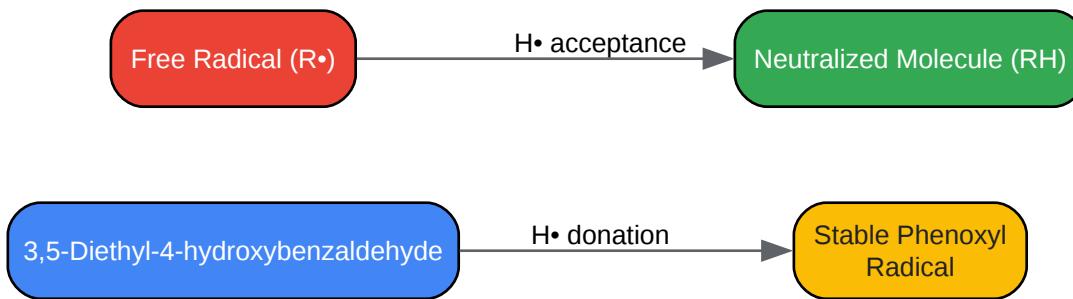
3,5-Diethyl-4-hydroxybenzaldehyde is a phenolic aldehyde compound with a chemical structure that suggests a range of potential biological activities. While direct research on this specific molecule is limited, its structural similarity to other 3,5-disubstituted-4-hydroxybenzaldehyde derivatives, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, provides a strong foundation for exploring its therapeutic potential. This document outlines key potential research areas for **3,5-Diethyl-4-hydroxybenzaldehyde**, drawing parallels from its well-studied analogs and providing a framework for future investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3,5-Diethyl-4-hydroxybenzaldehyde** and its analogs is presented in Table 1. These properties are crucial for designing experimental protocols, particularly for solubility and formulation studies.

Property	3,5-Diethyl-4-hydroxybenzaldehyde	3,5-Dimethyl-4-hydroxybenzaldehyde	3,5-Di-tert-butyl-4-hydroxybenzaldehyde
CAS Number	69574-07-8[1]	2233-18-3[2]	1620-98-0[3][4]
Molecular Formula	C ₁₁ H ₁₄ O ₂ [1]	C ₉ H ₁₀ O ₂ [2]	C ₁₅ H ₂₂ O ₂ [3][4]
Molecular Weight	178.23 g/mol [1]	150.17 g/mol [5]	234.33 g/mol [4]
Melting Point	Not available	112-114 °C[2]	Not available
Boiling Point	Not available	263.9 °C[6]	Not available
LogP (predicted)	2.2	2.31	4.4
Purity	≥96% (Commercially available)[1]	≥99.0% (Commercially available)[6]	99% (Commercially available)

Potential Research Areas


Based on the established biological activities of structurally related compounds, the following areas represent promising avenues for research into the therapeutic potential of **3,5-Diethyl-4-hydroxybenzaldehyde**.

Antioxidant Activity

The hindered phenolic structure of 3,5-disubstituted-4-hydroxybenzaldehydes is a key determinant of their antioxidant activity. The bulky substituents at the ortho positions to the hydroxyl group can enhance the stability of the resulting phenoxy radical, making them effective radical scavengers.

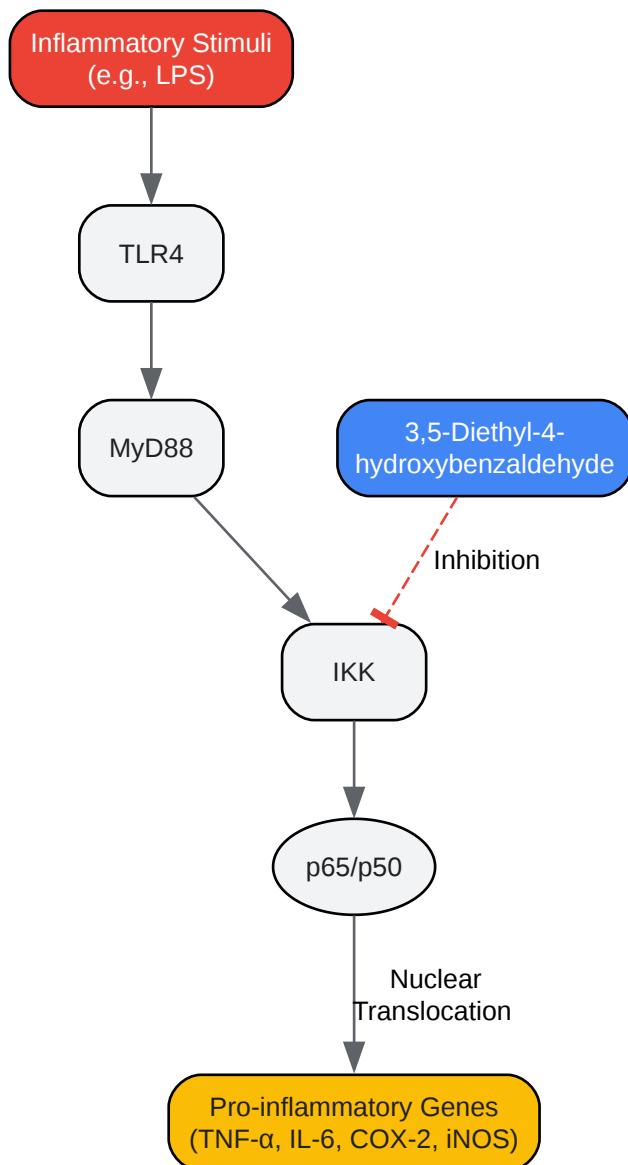
Hypothesized Mechanism of Action:

3,5-Diethyl-4-hydroxybenzaldehyde is expected to act as a primary antioxidant by donating its phenolic hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. This is a common mechanism for hindered phenolic antioxidants.

[Click to download full resolution via product page](#)

Caption: Hypothesized antioxidant mechanism of **3,5-Diethyl-4-hydroxybenzaldehyde**.

Suggested Experiments:


- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard and rapid spectrophotometric assay to evaluate the free radical scavenging capacity.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common assay to assess antioxidant activity.
- Cellular Antioxidant Activity (CAA) Assay: To determine the antioxidant potential within a cellular environment.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties. Derivatives of 4-hydroxybenzaldehyde have been shown to possess anti-inflammatory and anti-nociceptive activities.

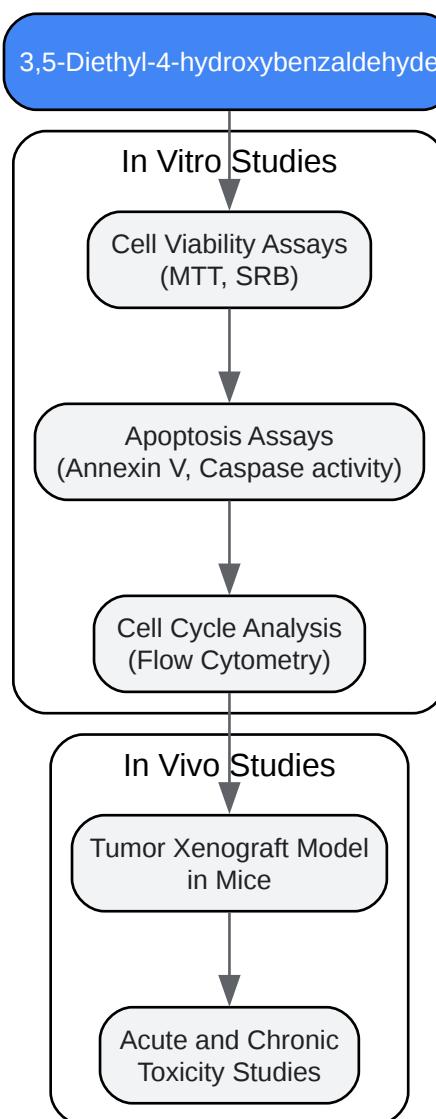
Hypothesized Signaling Pathway Involvement:

Based on studies of related compounds, **3,5-Diethyl-4-hydroxybenzaldehyde** could potentially modulate key inflammatory pathways such as the NF- κ B and MAPK pathways, which are central regulators of inflammatory responses.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the NF- κ B signaling pathway.

Suggested Experiments:


- Lipopolysaccharide (LPS)-stimulated Macrophage Assay: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and enzymes (e.g., COX-2, iNOS) in RAW 264.7 or primary macrophages.
- In vivo Models of Inflammation: Evaluate the compound's efficacy in models such as carrageenan-induced paw edema or a dextran sulfate sodium (DSS)-induced colitis model.

Anticancer Activity

Derivatives of 4-hydroxybenzaldehyde have been investigated for their anticancer properties. For instance, α -aminophosphonate and Schiff base derivatives have shown inhibitory activity against breast cancer cell lines.^[7]

Potential Research Workflow:

A systematic approach to evaluating the anticancer potential of **3,5-Diethyl-4-hydroxybenzaldehyde** would involve a series of in vitro and in vivo studies.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 3,5-Dimethyl-4-hydroxybenzaldehyde | CAS#:2233-18-3 | Chemsoc [chemsrc.com]
- 3. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 4. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Potential Research Areas for 3,5-Diethyl-4-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304944#potential-research-areas-for-3-5-diethyl-4-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com